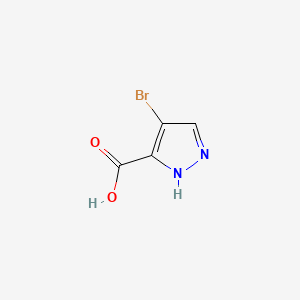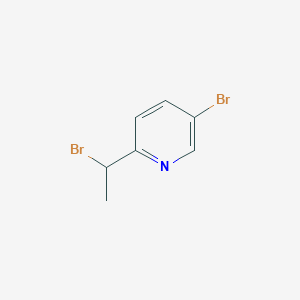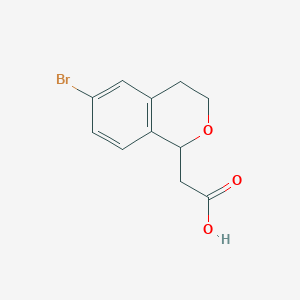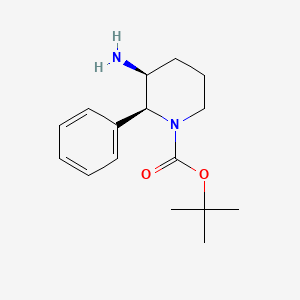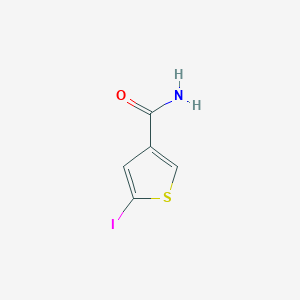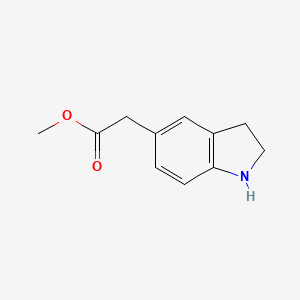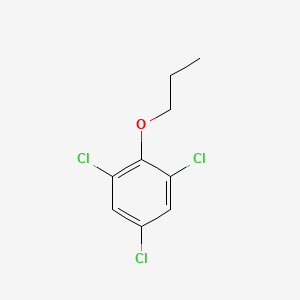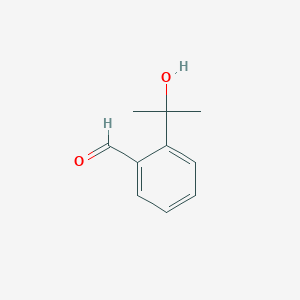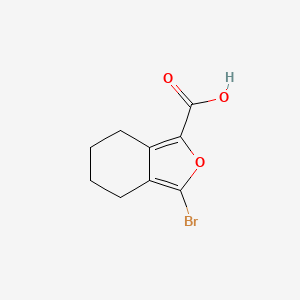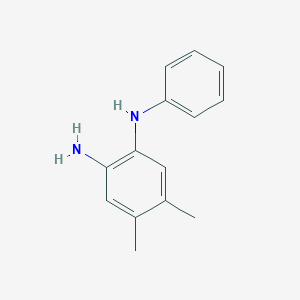
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine
描述
4,5-Dimethyl-N1-phenylbenzene-1,2-diamine is an organic compound. It belongs to the class of organic compounds known as o-xylenes. These are aromatic compounds that contain a o-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 2-positions .
Molecular Structure Analysis
The molecular formula of this compound is C14H16N2 . The InChI code is 1S/C14H16N2/c1-10-8-13(15)14(9-11(10)2)16-12-6-4-3-5-7-12/h3-9,16H,15H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 212.29 . The storage temperature is room temperature .作用机制
The mechanism of action of DMPD is not fully understood, but it is believed to involve the formation of stable complexes with reactive oxygen species, thereby preventing their harmful effects on cells and tissues. DMPD has also been shown to possess radical scavenging properties, which further contribute to its antioxidant activity.
Biochemical and Physiological Effects:
DMPD has been shown to possess a wide range of biochemical and physiological effects, including antioxidant activity, radical scavenging properties, and the ability to inhibit lipid peroxidation. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using DMPD in lab experiments is its ability to selectively detect and scavenge reactive oxygen species, making it a useful tool for studying oxidative stress-related diseases. However, one of the limitations of using DMPD is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on DMPD, including:
1. Further studies on the mechanism of action of DMPD, in order to better understand its antioxidant and anti-inflammatory properties.
2. Development of new methods for the synthesis of DMPD, in order to improve its purity and yield.
3. Investigation of the potential use of DMPD in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
4. Studies on the potential toxicity of DMPD, in order to better understand its safety profile and potential side effects.
5. Development of new derivatives of DMPD, in order to improve its efficacy and selectivity for reactive oxygen species.
In conclusion, DMPD is a promising compound that has been extensively studied for its potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a potential candidate for use in the treatment of various diseases, and further research is needed to fully understand its mechanism of action and potential toxicity.
科学研究应用
DMPD has been used in a variety of scientific research applications, including as a reagent for the detection of hydrogen peroxide and other reactive oxygen species. It has also been shown to possess antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
安全和危害
属性
IUPAC Name |
4,5-dimethyl-2-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-8-13(15)14(9-11(10)2)16-12-6-4-3-5-7-12/h3-9,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPICVDHDOMWDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)NC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



